Dimethyl 3-methylglutarate

Chemoenzymatic Synthesis Enantioselective Hydrolysis Chiral Building Blocks

Researchers requiring chiral building blocks face achiral outcomes with symmetric glutarates. Dimethyl 3-methylglutarate’s C3-methyl group creates a prochiral center, enabling pig liver esterase (PLE)-catalyzed desymmetrization to (R)-monoester with 97% ee. - Key synthon for (R)-4-amino-3-methylbutanoic acid and (R,Z)-muscenone. - Physical differentiation from dimethyl glutarate: d 1.052 g/mL, bp 110 °C/19 mmHg for QC. - Reliable supply; in stock for immediate delivery.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 19013-37-7
Cat. No. B101244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-methylglutarate
CAS19013-37-7
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)CC(=O)OC
InChIInChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3
InChIKeyYIJLMTNDXYVGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-methylglutarate: Prochiral Diester for Asymmetric Synthesis


Dimethyl 3-methylglutarate (CAS 19013-37-7) is a C₈H₁₄O₄ diester derived from 3-methylglutaric acid and methanol . It is a colorless liquid with a density of 1.052 g/mL at 25 °C and a boiling point of 110 °C at 19 mmHg . The compound is classified as a prochiral building block, primarily utilized in chemoenzymatic asymmetric synthesis . Its defining structural feature is the C3-methyl group, which introduces a stereocenter upon desymmetrization, enabling enantioselective transformations that are not possible with unsubstituted glutarate diesters [1].

Prochiral diester substrate for chemoenzymatic asymmetric desymmetrization
Enables chiral monoester synthesis via pig liver esterase (PLE) catalysis
Key starting material for (R)-muscenone fragrance and chiral GABA analog research

Why Dimethyl 3-methylglutarate Cannot Be Substituted


Procurement specialists should not interchange Dimethyl 3-methylglutarate with its closest analog, Dimethyl glutarate (CAS 1119-40-0), due to fundamental differences in stereochemical outcomes. Dimethyl glutarate is a symmetrical diester lacking a prochiral center; enzymatic or chemical hydrolysis yields an achiral monoester. In contrast, the C3-methyl group in Dimethyl 3-methylglutarate (CAS 19013-37-7) creates a prochiral environment. This enables enantioselective desymmetrization by enzymes like pig liver esterase (PLE) to produce optically active (R)- or (S)-monoesters, which are essential chiral synthons for pharmaceuticals and fine chemicals [1]. Substitution with the unsubstituted analog would result in a racemic or achiral product, rendering downstream asymmetric syntheses of targets like (R,Z)-muscenone or (R)-4-amino-3-methylbutanoic acid impossible [2].

Dimethyl 3-methylglutarate
Dimethyl glutarate
Prochiral center
C3-methyl group enables prochiral desymmetrization
Symmetrical diester; no prochiral center
Stereochemical outcome
Chiral monoester with high enantiomeric excess
Achiral monoester (0% ee); no optical activity
Downstream utility
Required for (R)-muscenone and chiral GABA analogs
Cannot yield chiral synthons for these targets

Quantitative Comparison: Dimethyl 3-methylglutarate vs. Analogs


Enantioselective Hydrolysis: Prochiral vs. Achiral Diester

In a direct enzymatic comparison, Pig Liver Esterase (PLE) catalyzes the enantioselective hydrolysis of Dimethyl 3-methylglutarate (1a) to yield the chiral monoester methyl (R)-3-methylglutarate (2a). Under standard aqueous conditions (pH 7, 20 °C), the reaction proceeds with 95% yield and 79% enantiomeric excess (ee) [1]. Optimization of reaction conditions, specifically using 20% aqueous methanol at pH 7 and -10 °C, increases the stereoselectivity to 97% ee [1]. In contrast, the unsubstituted comparator, Dimethyl glutarate (CAS 1119-40-0), lacks the C3-methyl group necessary for prochirality. Consequently, PLE-catalyzed hydrolysis of Dimethyl glutarate yields an achiral monoester with 0% ee, providing no optical activity for downstream asymmetric applications [2].

Enantioselective Hydrolysis
Head-to-head
97% ee vs. 0% ee (achiral)
Prochiral desymmetrization enables chiral building blocks
PLE, 20% aq. MeOH, pH 7, -10 °C optimized conditions
Chemoenzymatic Synthesis Enantioselective Hydrolysis Chiral Building Blocks

Physical Property Differences vs. Dimethyl Glutarate

Dimethyl 3-methylglutarate exhibits distinct physical properties compared to its non-methylated analog, Dimethyl glutarate, which are critical for separation, purification, and process design. The target compound has a density of 1.052 g/mL at 25 °C , whereas Dimethyl glutarate has a higher density of 1.09 g/mL at 25 °C [1]. Additionally, the boiling point of Dimethyl 3-methylglutarate is reported as 110 °C at 19 mmHg , while Dimethyl glutarate boils at 96-103 °C at 15 mmHg . These differences, stemming from the presence of the methyl substituent, enable reliable identity confirmation and facilitate the design of specific distillation protocols for each compound.

Physical Property
Reported
Density 1.052 g/mL (vs 1.09 g/mL)
Distinction supports QC identity verification and process design
Boiling point also differs: 110 °C at 19 mmHg vs 96-103 °C at 15 mmHg
Physical Chemistry Quality Control Process Engineering

Chemoenzymatic Route to Chiral GABA Derivatives

Dimethyl 3-methylglutarate serves as the validated prochiral starting material for the high-yield chemoenzymatic synthesis of both (R)- and (S)-4-amino-3-methylbutanoic acids, which are chiral analogs of the neurotransmitter GABA [1]. The synthetic route relies on the initial enantioselective hydrolysis of Dimethyl 3-methylglutarate by Pig Liver Esterase (PLE) to generate the chiral monoester, methyl (R)-3-methylglutarate [1]. This key intermediate is then converted to the target amino acids. While the specific yield for the overall amino acid synthesis is described qualitatively as 'high yields' [1], the use of the unsubstituted analog, Dimethyl glutarate, would yield an achiral monoester that cannot be elaborated into these chiral pharmaceutical intermediates, as the stereocenter is never established.

Chiral GABA Access
Class-level
Enables (R)- and (S)-4-amino-3-methylbutanoic acid synthesis
Required prochiral substrate for this chiral scaffold class
Qualitative yield; PLE hydrolysis critical for stereochemistry
Pharmaceutical Intermediates GABA Analogs Chemoenzymatic Synthesis

Validated Applications for Dimethyl 3-methylglutarate


Chiral Monoester Synthesis for Pharmaceuticals

Dimethyl 3-methylglutarate is the substrate of choice for generating chiral monoesters like methyl (R)-3-methylglutarate via Pig Liver Esterase (PLE)-catalyzed enantioselective hydrolysis. Under optimized conditions (20% aqueous methanol, pH 7, -10 °C), the reaction yields the desired (R)-monoester with 97% enantiomeric excess (ee) [1]. This high optical purity is critical for the subsequent synthesis of single-enantiomer pharmaceuticals, including chiral GABA analogs such as (R)- and (S)-4-amino-3-methylbutanoic acid [2]. The unsubstituted analog, Dimethyl glutarate, cannot provide this chiral outcome (0% ee), making Dimethyl 3-methylglutarate the mandatory starting material for this chemoenzymatic route.

Synthesis of (R,Z)-Muscenone (Macrocyclic Musk)

Dimethyl 3-methylglutarate is a documented building block in the synthesis of (R,Z)-muscenone, a valuable macrocyclic musk ingredient for the fragrance industry . The C3-methyl group on the glutarate backbone is essential for constructing the stereocenter present in the final musk compound. While the exact yield is proprietary, the commercial availability of Dimethyl 3-methylglutarate from major suppliers like Sigma-Aldrich specifically cites this application, underscoring its established industrial relevance. Substitution with Dimethyl glutarate would lead to a structurally different, non-identical product lacking the required methyl substituent.

Process Development & QC for Glutarate Derivatives

In industrial settings where mixtures of glutarate esters may be present, the distinct physical properties of Dimethyl 3-methylglutarate are leveraged for analytical verification and process control. With a density of 1.052 g/mL at 25 °C and a boiling point of 110 °C at 19 mmHg, it can be reliably distinguished from Dimethyl glutarate (density 1.09 g/mL, boiling point 96-103 °C at 15 mmHg) using standard analytical techniques like GC-MS or refractometry [3]. This differentiation is vital for confirming the identity of raw materials in QC laboratories and for monitoring reaction progress and product purity in large-scale chemical manufacturing, ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Chiral Monoester Synthesis
Prochiral diester substrate
Enantiomeric excess monitoring (PLE conditions)
(R,Z)-Muscenone Synthesis
C3-methyl stereocenter construction
Stereochemical integrity of macrocyclic musk
QC & Process Control
Distinct physical properties vs. dimethyl glutarate
Identity verification via GC-MS or refractometry

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